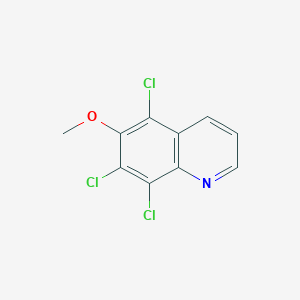
Beryllium--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–platinum (1/1) is an intermetallic compound formed by the combination of beryllium and platinum in a 1:1 ratio. This compound is known for its unique properties, which include high melting points, excellent thermal stability, and significant resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of beryllium–platinum (1/1) typically involves the direct combination of beryllium and platinum metals. One common method is the solid-state reaction, where beryllium and platinum powders are mixed in stoichiometric amounts and then subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods
In industrial settings, the production of beryllium–platinum (1/1) can be achieved through advanced metallurgical techniques such as arc melting or induction melting. These methods involve melting the constituent metals in a controlled environment to ensure uniform mixing and to avoid contamination. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium–platinum (1/1) undergoes various chemical reactions, including:
Oxidation: Beryllium in the compound can react with oxygen to form beryllium oxide (BeO).
Reduction: Platinum can be reduced from its higher oxidation states to its metallic form.
Substitution: Beryllium can be substituted by other metals in the compound, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: The reaction with oxygen typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used to reduce platinum.
Substitution: Other metals like nickel or copper can be introduced to replace beryllium under controlled conditions.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum metal.
Reduction: Metallic platinum.
Substitution: New intermetallic compounds with different properties.
Applications De Recherche Scientifique
Beryllium–platinum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and resistance to poisoning.
Biology: Investigated for its potential use in biomedical devices and implants due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic equipment.
Industry: Utilized in high-temperature applications, aerospace components, and as a material for specialized electronic devices.
Mécanisme D'action
The mechanism by which beryllium–platinum (1/1) exerts its effects is primarily through its structural and chemical stability. The compound’s high melting point and resistance to corrosion make it an excellent material for use in extreme environments. At the molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that contributes to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beryllium–nickel (1/1)
- Beryllium–copper (1/1)
- Beryllium–iron (1/1)
Comparison
Beryllium–platinum (1/1) stands out due to its superior thermal stability and resistance to corrosion compared to other beryllium-based intermetallic compounds. While beryllium–nickel and beryllium–copper also exhibit good mechanical properties, they do not match the high-temperature performance and chemical resistance of beryllium–platinum (1/1). Additionally, the presence of platinum enhances the compound’s catalytic properties, making it more suitable for specialized applications in chemistry and industry.
Propriétés
Numéro CAS |
11129-11-6 |
|---|---|
Formule moléculaire |
BePt |
Poids moléculaire |
204.10 g/mol |
Nom IUPAC |
beryllium;platinum |
InChI |
InChI=1S/Be.Pt |
Clé InChI |
VYHWNIHOLQCROR-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


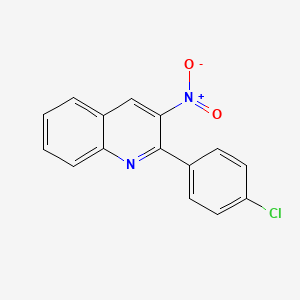
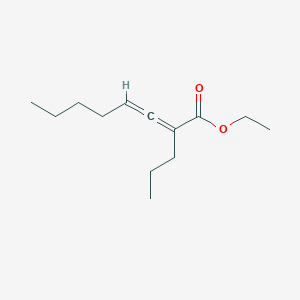
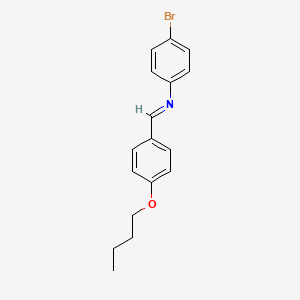
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
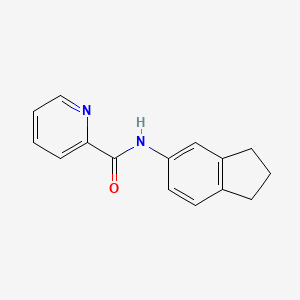
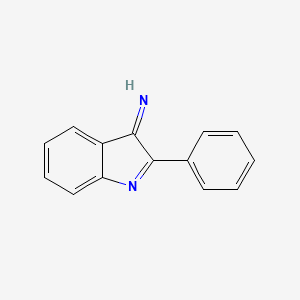
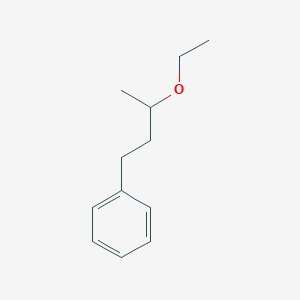

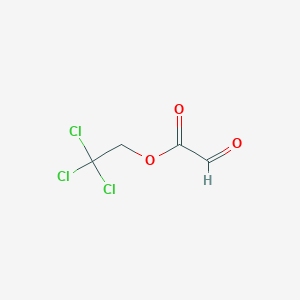
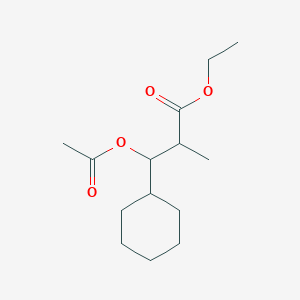
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
